

Technical Guide: Chemical Properties and Stability Profile of Iodoethane-2-D1

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Compound of Interest

Compound Name: Iodoethane-2-D1

Cat. No.: B13757769

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Executive Summary

Iodoethane-2-d1 (Ethyl-2-d1 iodide) is a specialized deuterium-labeled alkylating agent used extensively in mechanistic organic chemistry and metabolic stability profiling. As a mono-deuterated isotopologue of ethyl iodide, it serves as a critical probe for elucidating reaction mechanisms—specifically E2 elimination pathways and nucleophilic substitutions—via Kinetic Isotope Effects (KIE).

This guide provides a rigorous technical analysis of its physicochemical properties, stability challenges (specifically photolytic deiodination), and the requisite handling protocols to maintain isotopic integrity.

Chemical Identity & Physicochemical Properties[1] [2][3][4]

Iodoethane-2-d1 is structurally characterized by the substitution of a single hydrogen atom on the

-carbon with deuterium.[1] This modification introduces a mass shift and subtle electronic changes without significantly altering the steric profile compared to the non-deuterated

congener.

Nomenclature and Identification

Parameter	Detail
IUPAC Name	1-Iodo-2-deuteroethane
Common Name	Ethyl-2-d1 iodide
CAS Number	57460-45-4
Structure	
Molecular Formula	
Molecular Weight	156.97 g/mol
Isotopic Purity	Typically

Physical Properties Profile

Note: Physical constants are closely aligned with non-deuterated ethyl iodide (CAS 75-03-6) due to the minor mass difference, but slight variations in density and boiling point may occur.

Property	Value (Approx.)	Context
Appearance	Colorless to pale yellow liquid	Darkens upon degradation (iodine release).
Boiling Point		Standard pressure (760 mmHg).
Density		High density characteristic of alkyl iodides.
Solubility	Miscible in ethanol, ether; Low in water	Lipophilic alkylating agent.
Refractive Index ()	~1.513	High polarizability of the C-I bond.

Synthesis & Manufacturing Workflow

The synthesis of **Iodoethane-2-d1** typically employs a nucleophilic substitution on a deuterated precursor. The choice of precursor is critical to prevent "scrambling" of the deuterium label (migration of D between

and

positions).

Primary Synthetic Route

The most robust method involves the reaction of Ethanol-2-d1 with hydroiodic acid (HI) or red phosphorus and iodine (

). This route preserves the regioselectivity of the deuterium label.

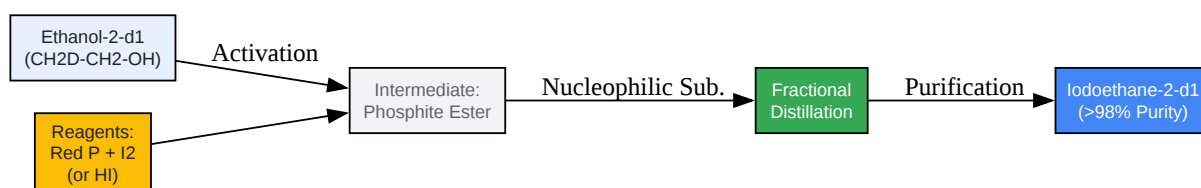


Figure 1: Synthetic Workflow for Iodoethane-2-d1 from Deuterated Ethanol

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Stability Profile & Degradation Mechanisms

The storage of alkyl iodides, including **Iodoethane-2-d1**, is governed by the weakness of the Carbon-Iodine (C-I) bond (bond dissociation energy

). This bond is susceptible to homolytic cleavage triggered by photons (light) or thermal energy.

[2][3]

Photolytic Instability (The "Browning" Effect)

Upon exposure to UV or visible light, the C-I bond undergoes homolysis, generating an ethyl radical and an iodine radical.

- Initiation:
- Propagation: Iodine radicals recombine to form molecular iodine ().
- Observation: The accumulation of
turns the liquid from colorless
yellow
brown
violet.

Copper Stabilization Mechanism

To counteract this, commercial preparations are stabilized with Copper (Cu) turnings or wire. Copper acts as a "chemical scavenger" (sacrificial reductant) for free iodine, preventing the autocatalytic cycle of degradation.

Reaction:

- Result: The iodine is sequestered as insoluble Copper(I) iodide (white/tan precipitate), keeping the solution colorless and the reagent active.

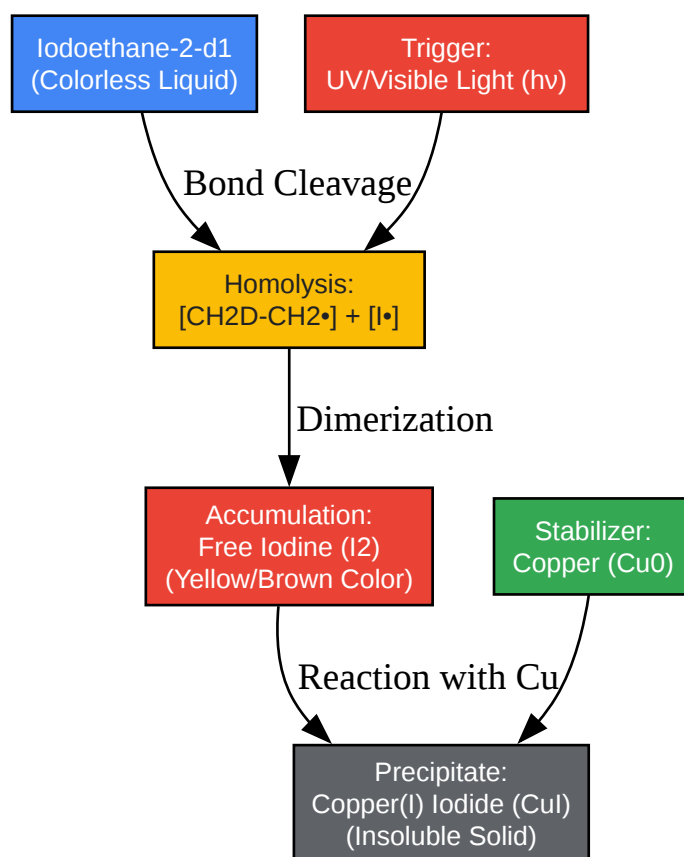


Figure 2: Photolytic Degradation and Copper Stabilization Mechanism

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Applications in Research & Development

Mechanistic Probe: Kinetic Isotope Effects (KIE)

Iodoethane-2-d1 is the "Gold Standard" for distinguishing between E2 and E1cb elimination mechanisms.

- Primary KIE (

): If the reaction involves the abstraction of the

-deuterium in the rate-determining step (E2 mechanism), the reaction rate will significantly decrease compared to the non-deuterated substrate.

- Secondary KIE (

): If the

-hydrogen/deuterium is not removed (e.g., substitution reactions or E1 mechanisms where C-I cleavage is rate-limiting), only a minor secondary isotope effect is observed.

Deuterium Switch (Metabolic Stability)

In drug discovery, replacing a hydrogen with deuterium at a metabolic "hotspot" (a site prone to CYP450 oxidation) can extend the half-life of a drug. **Iodoethane-2-d1** allows for the precise introduction of a deuterated ethyl group to test this hypothesis early in the lead optimization phase.

Handling & Storage Protocols

To ensure scientific integrity and prevent isotopic scrambling or degradation, the following "Trustworthiness" protocols must be strictly followed.

Parameter	Protocol	Scientific Rationale
Storage Temperature	Refrigerate (2°C to 8°C)	Reduces thermal energy available for homolytic C-I cleavage.
Light Protection	Amber Glass / Foil Wrap	Blocks UV radiation that catalyzes radical formation.
Stabilizer	Copper Wire/Turnings	Scavenges free immediately upon formation (See Fig 2).
Atmosphere	Argon or Nitrogen	Prevents oxidation of the ethyl radical if homolysis occurs.
Re-Analysis	Every 12 Months	Check for "browning" or perform NMR to verify %D enrichment.

Self-Validating Check: Before use, inspect the liquid.

- Colorless: High purity, safe to use.
- Pale Yellow: Slight degradation; can be used for non-critical work or distilled.
- Brown/Red: Significant free iodine; Do NOT use. Distill over copper or discard.

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